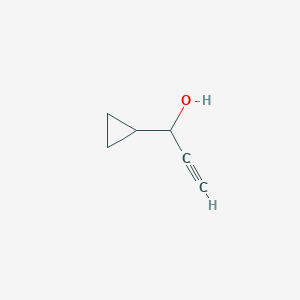

1-Cyclopropylprop-2-yn-1-ol

Übersicht

Beschreibung

1-Cyclopropylprop-2-yn-1-ol is an organic compound with the molecular formula C₆H₈O. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research. This compound features a cyclopropyl group attached to a propynyl alcohol, making it a unique structure with interesting chemical properties.

Vorbereitungsmethoden

1-Cyclopropylprop-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) at 0°C. The reaction mixture is then quenched with saturated aqueous ammonium chloride and warmed to room temperature. The organic layer is separated, dried, and purified by flash chromatography to yield the desired product .

Another method involves the use of ytterbium(III) triflate as a catalyst for the amination of 1-cyclopropylprop-2-yn-1-ols, providing an expedient route to conjugated enynes .

Analyse Chemischer Reaktionen

1-Cyclopropylprop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclopropylpropanol.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

1-Cyclopropylprop-2-yn-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block for synthesizing pharmaceuticals and specialty chemicals. The compound can undergo transformations such as oxidation and reduction, leading to the formation of diverse derivatives that are essential in organic synthesis.

Synthetic Routes

Several synthetic methods exist for producing this compound. A common approach involves the reaction of cyclopropanecarboxaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) at low temperatures. This method highlights the compound's versatility as a synthetic intermediate.

Medicinal Chemistry

Potential Therapeutic Properties

Research indicates that this compound exhibits promising biological activities, particularly antimicrobial and antifungal properties. Its mechanism of action often involves interactions with specific enzymes or proteins, potentially inhibiting their activity through binding at active sites. This makes the compound an attractive candidate for drug development aimed at targeting various diseases .

Case Studies

In one study, this compound was investigated for its effectiveness against specific bacterial strains, demonstrating notable antimicrobial activity that warrants further exploration for therapeutic applications . Additionally, its role as a dipolarophile in [3+2] cycloaddition reactions with N-aryl sydnones has been documented, showcasing its potential in forming complex heterocycles relevant to medicinal chemistry .

Biological Research

Enzyme Interaction Studies

The unique structure of this compound allows it to be utilized in studies involving enzyme inhibition and protein interactions. Its cyclopropyl and alkyne groups can influence enzyme specificity and binding affinity, providing insights into biochemical pathways and mechanisms.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials with unique properties. Its structural characteristics enable it to serve as an intermediate in synthesizing agrochemicals and polymers, contributing to advancements in materials science .

Wirkmechanismus

The mechanism of action of 1-Cyclopropylprop-2-yn-1-ol involves its interaction with various molecular targets. For instance, its cyclopropyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in mechanistic studies .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropylprop-2-yn-1-ol can be compared with other similar compounds such as:

1-Cyclopropyl-2-propyn-1-ol: Similar structure but different functional groups.

1-Cyclopropyl-1-phenylprop-2-yn-1-ol: Contains a phenyl group, leading to different chemical properties.

1-Cyclopropyl-1-(4-methoxyphenyl)prop-2-yn-1-ol: Contains a methoxy group, affecting its reactivity and applications

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various research fields.

Biologische Aktivität

1-Cyclopropylprop-2-yn-1-ol, also known as (1S)-1-cyclopropylprop-2-yn-1-ol, is a compound with significant biological and chemical properties. Its unique structure, characterized by a cyclopropyl group and an alkyne moiety, makes it a subject of interest in various fields including medicinal chemistry, enzymology, and agrochemicals. This article reviews the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₆H₈O, with a molecular weight of 96.13 g/mol. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| IUPAC Name | (1S)-1-cyclopropylprop-2-yn-1-ol |

| InChI | InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H₂/t6-/m1/s1 |

| InChI Key | NFQRIJRWUCDRPN-ZCFIWIBFSA-N |

| Isomeric SMILES | C#CC@HO |

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor , potentially binding to the active sites of enzymes and preventing substrate binding. This inhibition can be attributed to the structural features of the compound which allow it to interact with various amino acid residues within the enzyme's active site .

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in metabolic pathways. For instance, it has been studied for its effects on cyclopropyl and alkyne groups in enzyme-catalyzed reactions, providing insights into enzyme specificity and mechanisms. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in drug development.

Cytotoxicity and Antitumor Activity

In studies involving analogs of epothilone—a class of compounds known for their cytotoxicity—structural modifications including cyclopropyl groups have been explored. While some modifications led to a loss of biological activity, others retained significant cytotoxic properties against various tumor cell lines . This indicates that cyclopropyl-containing compounds may be valuable in cancer therapy.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- Enzyme Activity Modulation : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic processes, leading to altered cellular responses .

- Cytotoxic Effects : Research on cyclopropyl analogs revealed that certain modifications could enhance cytotoxicity against cancer cells while maintaining selectivity towards tumorigenic tissues .

- Potential as Drug Candidates : Investigations into the pharmacological properties of this compound suggest its utility in developing new drugs targeting specific pathways related to cancer and other diseases .

Applications in Research and Industry

The unique structure of this compound positions it as a candidate for various applications:

Medicinal Chemistry : Its potential as an enzyme inhibitor opens avenues for drug development targeting diseases where enzyme modulation is beneficial.

Agrochemicals : The compound is also explored for its applications in synthesizing new pesticides and agrochemicals due to its reactive alkyne functionality .

Eigenschaften

IUPAC Name |

1-cyclopropylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQRIJRWUCDRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321813 | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656-85-5 | |

| Record name | 1656-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-cyclopropylprop-2-yn-1-ol in the reported research?

A1: this compound serves as a dipolarophile in the 1,3-dipolar cycloaddition reaction with N-aryl sydnones [, ]. This reaction is a valuable tool for constructing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: What are the advantages of the reported catalyst-free protocol for this reaction?

A2: The research highlights a novel catalyst-free approach for the 1,3-dipolar cycloaddition of N-aryl sydnones with this compound []. Traditional methods often require metal catalysts, which can be expensive and pose environmental concerns. This catalyst-free method offers a more sustainable and cost-effective alternative for synthesizing potentially valuable heterocyclic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.